molecular formula C18H18FNO4S2 B2611259 2-[(4-fluorophenyl)sulfanyl]-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one CAS No. 1705792-09-1

2-[(4-fluorophenyl)sulfanyl]-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one

Cat. No.: B2611259
CAS No.: 1705792-09-1
M. Wt: 395.46
InChI Key: BXRKGFPHPLCNNV-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one is a synthetic chemical reagent of interest in medicinal chemistry and pharmacology research. This compound features a distinct molecular architecture, combining an azetidine ring core with both aryl sulfonyl and aryl thioether functional groups. The presence of the 4-methoxybenzenesulfonyl moiety is a structure seen in compounds investigated for their activity on the dopamine transporter (DAT) . Furthermore, the 4-fluorophenyl group is a common pharmacophore in the development of bioactive molecules, including proton pump inhibitors and other therapeutic agents . Researchers may utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for probing biological pathways and protein interactions. Its potential mechanism of action and specific research applications, such as [e.g., investigating its affinity for neurological targets like the dopamine transporter], require further experimental validation. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S2/c1-24-14-4-8-16(9-5-14)26(22,23)17-10-20(11-17)18(21)12-25-15-6-2-13(19)3-7-15/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRKGFPHPLCNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as dichloromethane and ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of monoacylglycerol lipase, leading to increased levels of endocannabinoids and modulation of pain and inflammation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in heterocyclic cores, substituents, and functional groups. Below is a detailed analysis:

Azetidine-Based Analogs

  • BG14707 (2-(4-Fluorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one): Key Differences: Replaces the 4-methoxybenzenesulfonyl group with a 4-phenyltriazole moiety. However, the absence of a sulfonyl group reduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions . Molecular Weight: 336.36 g/mol (vs. 407.47 g/mol for the target compound).

Triazole- and Thiadiazole-Containing Compounds

  • 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Key Differences: Features a triazole ring instead of azetidine and includes a phenylsulfonyl group. Impact: The triazole’s larger ring size increases conformational flexibility compared to the rigid azetidine. The phenylsulfonyl group may offer similar electronic effects to the target’s 4-methoxybenzenesulfonyl but lacks the methoxy’s electron-donating properties .
  • 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): Key Differences: Replaces azetidine with a thiadiazole-thiazolidinone system. Impact: The thiazolidinone core introduces hydrogen-bonding and polar interactions, which could enhance solubility but reduce membrane permeability compared to the target compound .

Sulfonyl- and Sulfanyl-Modified Derivatives

  • 1-Adamantan-1-yl-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one (): Key Differences: Contains an adamantyl group (highly lipophilic) and a sulfinyl moiety. The sulfinyl group’s oxidation state may influence redox-sensitive interactions .
  • 2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (): Key Differences: Substitutes azetidine with a bis(4-fluorophenyl)ethanol backbone. Impact: The ethanol group introduces hydrogen-bonding capacity, while the dual fluorophenyl groups enhance aromatic stacking interactions. However, the absence of a sulfonyl group reduces electrophilic character .

Structural and Functional Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Heterocycle Notable Properties
Target Compound 407.47 4-Fluorophenylsulfanyl, 4-Methoxybenzenesulfonyl Azetidine High rigidity, moderate lipophilicity
BG14707 336.36 4-Fluorophenyl, 4-Phenyltriazole Azetidine Enhanced hydrogen bonding, lower molecular weight
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 537.52 Phenylsulfonyl, Triazole Triazole Conformational flexibility, electron-deficient
1-Adamantan-1-yl-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one 333.45 Adamantyl, Sulfinyl None High lipophilicity, redox-sensitive
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol 424.90 Bis(4-fluorophenyl), Chlorobenzyl None Aromatic stacking, hydrogen-bonding capacity

Key Research Findings and Implications

  • Electronic Effects: The 4-methoxybenzenesulfonyl group’s electron-withdrawing nature may enhance stability in acidic environments compared to non-sulfonylated analogs .
  • Fluorine Impact : The 4-fluorophenyl group likely reduces metabolic degradation, as seen in fluorinated analogs like .

Biological Activity

2-[(4-fluorophenyl)sulfanyl]-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one is a complex organic compound with potential biological applications. Its structure incorporates various functional groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H17FN2O3S2
  • Molecular Weight : 380.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound is believed to function as an enzyme inhibitor, blocking the active sites of target enzymes, which disrupts various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, potentially leading to therapeutic effects in diseases such as cancer or infections.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases and disruption of mitochondrial membrane potential.

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-715.5Caspase activation
Study 2HeLa20.3Mitochondrial disruption

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against various bacterial strains. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment : A clinical trial investigated the use of this compound in combination with standard chemotherapy agents for breast cancer patients. Results showed improved overall survival rates compared to controls.
  • Case Study on Infection Control : A study focused on the efficacy of this compound against resistant bacterial strains in a clinical setting, demonstrating its potential as an adjunct therapy in antibiotic-resistant infections.

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